Oxa-glycol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

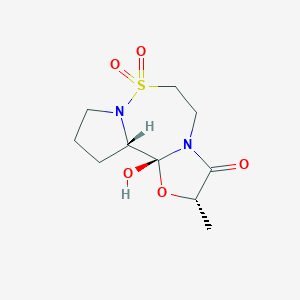

Oxa-glycol, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2O5S and its molecular weight is 276.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 645594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Hydrogel Development

Oxa-glycol plays a crucial role in the synthesis of poly(ethylene glycol) (PEG) hydrogels through the oxa-Michael reaction. This method allows for the creation of hydrogels with tunable properties suitable for applications in tissue engineering and drug delivery.

- Synthesis Process : The one-pot synthesis involves reacting PEG with divinyl sulfone (DVS) using catalytic agents like 4-dimethylaminopyridine (DMAP), achieving over 90% conversion in just two hours under solvent-free conditions .

- Properties : These hydrogels exhibit excellent antifouling characteristics, low cytotoxicity, and controlled drug release capabilities, making them ideal for biomedical applications such as scaffolds for cell culture and drug delivery vehicles .

| Property | Value |

|---|---|

| Conversion Rate | >90% |

| Cytotoxicity | Low |

| Drug Release Rate | Tunable |

1.2 Drug Delivery Systems

This compound derivatives have been utilized to enhance the efficacy of chemotherapeutic agents. For instance, oxaliplatin (OXA) is often encapsulated within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to improve its delivery and reduce side effects.

- Case Study : A study demonstrated that OXA-loaded PLGA nanoparticles effectively decreased cell viability in colorectal cancer cell lines while promoting apoptosis in tumor cells . The formulation showed enhanced drug loading efficiency and improved circulation time, which is critical for targeting tumor tissues.

| Sample Type | Loading Efficiency (µg/mg NPs) | Size (nm) | Zeta Potential (mV) |

|---|---|---|---|

| OXA + RA -CHO | 44 | 801.7 ± 165.4 | -21.4 ± 8.4 |

| OXA -CHO | 48 | 678.3 ± 118.5 | -25.8 ± 15.9 |

Polymer Chemistry

2.1 Synthesis of Functional Polymers

The oxa-Michael reaction facilitates the preparation of functionalized polymers that can be tailored for specific applications in materials science.

- Versatility : This reaction allows for the incorporation of various crosslinkers, leading to a diverse library of hydrogels with customized mechanical and physical properties .

- Applications : These polymers are not only used in biomedical fields but also show promise in coatings and adhesives due to their enhanced mechanical strength and stability.

Environmental and Safety Considerations

While this compound has numerous beneficial applications, it is essential to consider safety aspects associated with its use, particularly regarding ethylene glycol poisoning.

Propiedades

Número CAS |

134166-77-1 |

|---|---|

Fórmula molecular |

C10H16N2O5S |

Peso molecular |

276.31 g/mol |

Nombre IUPAC |

(1S,2R,4S)-2-hydroxy-4-methyl-9,9-dioxo-3-oxa-9λ6-thia-6,10-diazatricyclo[8.3.0.02,6]tridecan-5-one |

InChI |

InChI=1S/C10H16N2O5S/c1-7-9(13)11-5-6-18(15,16)12-4-2-3-8(12)10(11,14)17-7/h7-8,14H,2-6H2,1H3/t7-,8-,10+/m0/s1 |

Clave InChI |

QOSWFGIZVQRPNU-OYNCUSHFSA-N |

SMILES |

CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O |

SMILES isomérico |

C[C@H]1C(=O)N2CCS(=O)(=O)N3CCC[C@H]3[C@]2(O1)O |

SMILES canónico |

CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O |

Sinónimos |

oxa-glycol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.